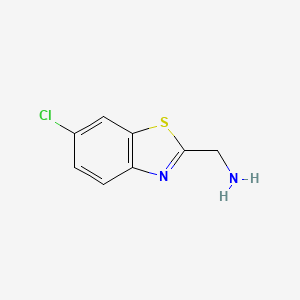

(6-Chloro-1,3-benzothiazol-2-yl)methanamine

Description

BenchChem offers high-quality (6-Chloro-1,3-benzothiazol-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-1,3-benzothiazol-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-1,3-benzothiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETSSVISJIEXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rational Integration of (6-Chloro-1,3-benzothiazol-2-yl)methanamine in Drug Discovery: Physicochemical Profiling and Synthetic Workflows

As a Senior Application Scientist, I approach the physicochemical profiling of building blocks not merely as a data collection exercise, but as the foundation for rational drug design. (6-Chloro-1,3-benzothiazol-2-yl)methanamine (CAS: 50739-36-1)[1] is a highly versatile pharmacophore. The fusion of a lipophilic benzothiazole core with a reactive primary amine creates a unique physicochemical profile that is highly valued in the synthesis of complex biologically active molecules, particularly in the development of novel antibacterial agents[2].

This whitepaper provides an in-depth analysis of its structural causality, formulation dynamics, and validated synthetic workflows.

Structural Causality and Physicochemical Profiling

The molecular architecture of (6-Chloro-1,3-benzothiazol-2-yl)methanamine dictates its behavior in both biological systems and synthetic environments.

-

The Benzothiazole Core: Acts as a privileged scaffold, offering multiple hydrogen bond acceptors (nitrogen and sulfur) and robust π -stacking capabilities, which are critical for target protein binding.

-

The 6-Chloro Substituent: The halogenation at the 6-position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, it acts as an electron-withdrawing group via inductive effects, which stabilizes the aromatic ring against oxidative metabolism (e.g., CYP450-mediated oxidation).

-

The Methanamine Handle: The methylene spacer ( −CH2− ) insulates the primary amine from the strong resonance effects of the aromatic system. This ensures the amine retains sufficient basicity and nucleophilicity, making it an excellent candidate for amide coupling and salt formation.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Causality / Significance |

| Chemical Name | (6-Chloro-1,3-benzothiazol-2-yl)methanamine | IUPAC nomenclature standard. |

| CAS Number | 50739-36-1[1] | Unique chemical identifier. |

| Molecular Formula | C8H7ClN2S [1] | Determines exact mass and isotopic distribution. |

| Molecular Weight | 198.67 g/mol | Low MW allows for extensive derivatization while remaining within Lipinski's Rule of 5. |

| Topological Polar Surface Area | ~67.2 Ų | Optimal for both oral bioavailability and cellular penetration. |

| Hydrogen Bond Donors | 1 ( −NH2 ) | Facilitates target engagement via hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 (N, N, S) | Enhances solubility and interaction with kinase/mutase hinge regions. |

| Predicted LogP | ~2.4 | Balanced lipophilicity for membrane crossing without excessive hydrophobic trapping. |

Formulation Dynamics: Thermodynamic Solubility Profiling

Understanding the pH-dependent solubility of (6-Chloro-1,3-benzothiazol-2-yl)methanamine is critical before advancing it into biological assays. Kinetic solubility often overestimates true solubility due to supersaturation. Therefore, we employ a Thermodynamic Solubility Workflow to ensure accurate, equilibrium-based data.

Protocol 1: Thermodynamic Solubility Assessment (Self-Validating System)

Rationale: A 24-hour equilibration ensures the solid-liquid interface reaches a true thermodynamic state. Ultracentrifugation is utilized instead of standard filtration to prevent sub-micron colloidal aggregates from falsely elevating the UV/Vis quantification.

-

Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (physiological pH).

-

Saturation: Add an excess of solid (6-Chloro-1,3-benzothiazol-2-yl)methanamine (approx. 5 mg) to 1 mL of each buffer in sealed glass vials.

-

Equilibration: Incubate the vials at 37°C on an orbital shaker at 800 rpm for exactly 24 hours.

-

Phase Separation (QC Check): Transfer the suspension to ultracentrifuge tubes and spin at 50,000 × g for 30 minutes. Self-Validation: The formation of a distinct, hard pellet confirms the removal of all colloidal interferents.

-

Quantification: Carefully extract the supernatant and analyze via HPLC-UV/Vis against a pre-calibrated standard curve.

Fig 1: Thermodynamic solubility profiling workflow ensuring equilibrium state validation.

Synthetic Utility and Target Pathway Inhibition

The primary amine of (6-Chloro-1,3-benzothiazol-2-yl)methanamine is highly reactive, making it an ideal nucleophile for synthesizing complex libraries. A prominent application of this compound is its use as a precursor in the synthesis of 1,2,4-triazine derivatives[2].

These derivatives have been identified as potent inhibitors of RfaE , an enzyme essential for the synthesis of ADP-L-glycero-D-manno-heptose[2]. Inhibiting this pathway prevents the full synthesis of lipopolysaccharides (LPS) in Gram-negative bacteria, thereby inducing high sensitivity to the host's complement system and halting bacterial dissemination in the bloodstream[2].

Protocol 2: Amide Coupling for Triazine Library Generation

Rationale: HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester. This accelerates the nucleophilic attack by the methanamine while minimizing epimerization of any chiral centers on the carboxylic acid substrate.

-

Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

-

Nucleophilic Addition: Add 1.1 eq of (6-Chloro-1,3-benzothiazol-2-yl)methanamine to the reaction mixture. Stir for 2 hours at room temperature.

-

Reaction Monitoring (QC Check): Sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. Self-Validation: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material and the appearance of the desired product mass [M+H]+ .

-

Workup and Isolation: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and purify the concentrated residue via preparative HPLC.

Fig 2: Inhibition of the RfaE-mediated heptose synthesis pathway by triazine derivatives.

Sources

Engineering Efficacy: The Biological Activity and Therapeutic Potential of 6-Chloro-1,3-Benzothiazol-2-yl Derivatives

Executive Summary

In contemporary medicinal chemistry, the benzothiazole scaffold is universally recognized as a "privileged pharmacophore"—a core structure capable of binding to multiple, distinct biological targets. Among its functionalized variants, 6-chloro-1,3-benzothiazol-2-yl derivatives have emerged as highly potent candidates in drug discovery. The strategic placement of a chlorine atom at the C-6 position, coupled with diverse functional groups at the C-2 position (such as ureas, hydrazones, and thiazolidinones), fundamentally alters the molecule's electronic distribution and lipophilicity. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate these potent derivatives.

Structure-Activity Relationship (SAR): The Role of the 6-Chloro Substitution

The biological efficacy of 6-chloro-1,3-benzothiazol-2-yl derivatives is not coincidental; it is driven by precise physicochemical alterations:

-

Lipophilicity and Membrane Permeation: The chlorine atom increases the overall lipophilicity (LogP) of the benzothiazole core. This enhancement is critical for penetrating the lipid-rich cell walls of Gram-negative bacteria (like Pseudomonas aeruginosa) and crossing the plasma membranes of eukaryotic cancer cells[1].

-

Electronic Effects: Chlorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the benzothiazole ring. This stabilizes the molecule against oxidative metabolic degradation (e.g., by hepatic CYP450 enzymes) and enhances the acidity of adjacent hydrogen bond donors (such as a C-2 amino or urea group), strengthening target-receptor interactions[2].

-

Steric Hindrance: The atomic radius of chlorine provides optimal steric bulk to fit snugly into hydrophobic pockets of target proteins, such as the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization[3].

Pharmacological Landscape and Mechanism of Action

Antimicrobial and Antibacterial Efficacy

6-chlorobenzothiazole derivatives exhibit profound bacteriostatic and bactericidal effects. For example, derivatives containing a thiazolidin-4-one moiety at the C-2 position have demonstrated exceptional activity against resistant strains of P. aeruginosa and Listeria monocytogenes[1]. Furthermore, urea-linked analogues (mimicking the antimicrobial agent triclocarban) utilize the 6-chloro-benzothiazole core to disrupt bacterial cell wall synthesis and enzymatic function[2].

Anticancer and Antitumor Activity

The 6-chloro substitution significantly amplifies cytotoxicity against various cancer cell lines. Hybrid molecules, such as 6-chlorobenzothiazole-pyrazolo derivatives, act as potent antiproliferative agents. Their primary mechanism involves the inhibition of tubulin polymerization and the suppression of angiogenic pathways, ultimately triggering apoptosis in malignant cells[3].

Antioxidant and Anticonvulsant Properties

Beyond infectious diseases and oncology, the scaffold provides neuroprotective benefits. Benzothiazolopyrimidine derivatives have shown potent free-radical scavenging abilities, outperforming standard antioxidants like ascorbic acid in in vitro assays[4]. Additionally, 6-substituted benzothiazoles are actively investigated for their ability to prevent seizure spread in maximal electroshock (MES) models[5].

Fig 2. Multi-target mechanistic pathways of 6-chloro-1,3-benzothiazol-2-yl derivatives.

Quantitative Efficacy Data

To contextualize the therapeutic potential, the following table summarizes the quantitative biological data of key 6-chloro-1,3-benzothiazol-2-yl derivatives across different therapeutic areas.

| Compound Class / Derivative | Target / Pathogen | Key Biological Activity | Reference |

| 6-Chlorobenzothiazole-pyrazolo hybrids | Various Cancer Cell Lines | IC50 = 0.054–6.77 µM (Cytotoxicity) | [3] |

| 6-Chlorobenzothiazole-thiazolidinone (Cmpd 18) | Pseudomonas aeruginosa | MIC = 0.10 mg/mL, MBC = 0.12 mg/mL | [1] |

| Benzothiazolopyrimidine (Cmpd 6) | Free Radicals (Antioxidant) | IC50 = 0.015 mg/mL (vs Ascorbic Acid: 0.022 mg/mL) | [4] |

| 1-(6-Chloro-benzothiazol-2-yl)-3-(4-chlorophenyl)urea | Gram-positive bacteria | Potent Bactericidal Action (Yield: 91%) | [2] |

| 1-Cyclopropyl-6-fluoro-7-(4-(N-(6-chloro-benzothiazol-2-yl)amino)... | Broad-spectrum pathogens | Enhanced antimicrobial synergy with fluoroquinolones | [6] |

Experimental Methodologies: Synthesis & Biological Validation

As an Application Scientist, ensuring reproducibility requires protocols that are self-validating. The methodologies below detail not just the how, but the why behind critical experimental choices.

Protocol 1: Synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(aryl)urea Derivatives

This protocol describes the coupling of 2-amino-6-chlorobenzothiazole with aryl isocyanates to yield potent antibacterial urea derivatives[2].

Step-by-Step Workflow:

-

Precursor Solvation: Dissolve 1.0 mmol of 2-amino-6-chlorobenzothiazole in 10 mL of anhydrous 1,4-dioxane.

-

Causality: Anhydrous dioxane is selected over protic solvents (like ethanol) to strictly prevent the competitive hydrolysis of the highly reactive isocyanate into a symmetric diaryl urea byproduct.

-

-

Electrophilic Addition: Under an inert nitrogen atmosphere, add 1.2 mmol of the substituted aryl isocyanate dropwise at 0°C.

-

Reflux and Monitoring: Elevate the temperature to reflux (101°C) for 3–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Quenching and Neutralization: Once the precursor is consumed, cool the mixture to room temperature and pour it over crushed ice. Wash the resulting precipitate with saturated Na2CO3 solution.

-

Causality: The mild alkaline wash neutralizes any trace acidic impurities without hydrolyzing the newly formed urea linkage[7].

-

-

Purification: Filter the solid and recrystallize from hot methanol.

-

Causality: Recrystallization is preferred over silica gel column chromatography here, as silica can sometimes catalyze the degradation of sensitive urea bonds. Purity should be confirmed via LC/MS (>95%) before biological screening[2].

-

Fig 1. Standardized workflow for the synthesis and validation of 6-chloro-benzothiazole derivatives.

Protocol 2: High-Throughput Microdilution Assay for MIC/MBC Determination

To evaluate the antimicrobial efficacy of the synthesized compounds, the broth microdilution method is the gold standard[1].

Step-by-Step Workflow:

-

Inoculum Preparation: Culture the target bacterial strain (e.g., P. aeruginosa) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

-

Compound Dilution: Dissolve the 6-chlorobenzothiazole derivative in pure DMSO to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB.

-

Causality: The final concentration of DMSO in any well must not exceed 1% v/v. Higher concentrations of DMSO exhibit intrinsic cellular toxicity, which would yield false-positive antibacterial results.

-

-

Inoculation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL/well). Include a positive control (Ampicillin or Streptomycin) and a negative control (MHB + 1% DMSO + Bacteria)[1].

-

Incubation and Resazurin Addition: Incubate the plates at 37°C for 18–24 hours. Add 10 µL of resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours.

-

Causality: Resazurin acts as a self-validating metabolic indicator. Viable bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is visually and spectrophotometrically confirmed as the lowest concentration well that remains strictly blue.

-

-

MBC Determination: Plate 10 µL from the clear wells onto drug-free agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in CFU[1].

References

-

Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives Source: Taylor & Francis URL:[Link]

-

Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity Source: PMC (National Institutes of Health) URL:[Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: Frontiers URL:[Link]

-

Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents Source: MDPI URL:[Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents Source: PMC (National Institutes of Health) URL:[Link]

-

Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation Source: PMC (National Institutes of Health) URL:[Link]

-

SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI Source: African Journals Online (AJOL) URL:[Link]

Sources

- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ajol.info [ajol.info]

- 5. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

structure-activity relationship (SAR) of 6-chlorobenzothiazole amines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Chlorobenzothiazole Amines

Foreword: The Benzothiazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system comprising a fused benzene and thiazole ring, is a quintessential example of such a scaffold.[1][2][3] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][4][5][6][7] This guide delves into a specific, highly potent subclass: 2-amino-6-chlorobenzothiazoles. We will dissect the nuanced structure-activity relationships (SAR) that govern their biological effects, providing researchers and drug development professionals with a detailed understanding of how subtle molecular modifications can lead to profound changes in therapeutic potential.

The Strategic Importance of the 6-Chloro Substituent

The introduction of a halogen atom onto a drug scaffold is a time-tested strategy in medicinal chemistry. The chlorine atom at the 6-position of the benzothiazole ring is not merely an incidental feature; it is a critical determinant of the molecule's overall profile.

-

Electronic Effects: Chlorine is an electron-withdrawing group, which modulates the electron density of the entire aromatic system. This can influence the pKa of the 2-amino group and the molecule's ability to participate in crucial hydrogen bonding or π-π stacking interactions with target proteins.

-

Lipophilicity: The chloro group significantly increases the lipophilicity (fat-solubility) of the molecule. This enhancement can improve its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells, thereby increasing bioavailability at the site of action.

-

Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, potentially increasing the drug's half-life in vivo.

Numerous studies have underscored the importance of this substitution. For instance, in the development of anticancer agents, the presence of chlorine atoms, including at the 6-position, has been directly correlated with heightened cytotoxic activity against various cancer cell lines.[1][8] Similarly, in the context of carbonic anhydrase inhibitors, 6-chlorobenzothiazole-2-sulfonamide was identified as a highly potent derivative.[9][10]

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic activity of 6-chlorobenzothiazole amines can be systematically tuned by modifying the exocyclic 2-amino group. This position serves as a versatile chemical handle for introducing a wide variety of substituents, each imparting distinct physicochemical properties that dictate the molecule's interaction with its biological target.

Modifications at the 2-Amino Position: A Gateway to Diverse Activities

The primary amine at the C-2 position is the principal point of diversification. Its conversion into Schiff bases, ureas, amides, and more complex heterocyclic systems has yielded compounds with tailored biological activities.

-

Schiff Bases and Thiazolidinones: A common and effective strategy involves the condensation of 2-amino-6-chlorobenzothiazole with various aromatic aldehydes to form Schiff bases (imines). These intermediates can be further cyclized with thioglycolic acid to produce 4-thiazolidinone derivatives.[7][11][12] The SAR of these compounds is heavily influenced by the substituents on the aromatic ring introduced from the aldehyde. For example, electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) on the phenyl ring of the thiazolidinone moiety have been shown to enhance antibacterial action.[4]

-

Urea Derivatives: The reaction of the 2-amino group with substituted isocyanates forms a series of N-(6-chlorobenzothiazol-2-yl)-N'-aryl ureas. These derivatives have shown particularly potent antibacterial activity.[13] The nature of the substitution on the terminal phenyl ring is critical. For instance, the presence of a 4-chlorophenyl group results in a compound with significant activity against Gram-positive bacteria.[13] This suggests that the urea linkage acts as a rigid spacer and hydrogen bond donor/acceptor, while the substituted phenyl ring engages in hydrophobic or electronic interactions within the target's binding site.

-

Benzylamine Derivatives: Direct N-alkylation of the 2-amino group with substituted benzyl halides yields N-benzyl-6-chlorobenzothiazol-2-amines. A recent study demonstrated that these compounds possess significant anticancer and anti-inflammatory effects.[14] The substitution pattern on the benzyl ring is a key determinant of potency. A derivative bearing a 4-nitrobenzyl group (Compound B7) was identified as a lead compound that strongly inhibited cancer cell proliferation and migration while also reducing the expression of inflammatory cytokines.[14] This highlights the importance of strong electron-withdrawing groups on the benzyl moiety for this specific activity profile.

-

Hydrazide and Heterocyclic Derivatives: The 2-amino group can be elaborated into a hydrazide, which serves as a versatile precursor for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles.[15][16] Comparative studies have shown that the triazolo-thiadiazole derivatives are generally more potent as antimicrobial agents than their oxadiazole counterparts, indicating that the presence of the sulfur-containing thiadiazole ring is beneficial for activity.[16]

SAR Logical Flow Diagram

Caption: Key synthetic pathways and resulting biological activities for 6-chlorobenzothiazole amine derivatives.

Data Summary: A Comparative Analysis of Biological Activity

To facilitate direct comparison, the biological activities of representative 6-chlorobenzothiazole amine derivatives from the literature are summarized below.

Table 1: Anticancer Activity of N-Benzyl-6-chlorobenzothiazol-2-amine Derivatives[14]

| Compound ID | Benzyl Substituent | A431 IC₅₀ (µM) | A549 IC₅₀ (µM) | H1299 IC₅₀ (µM) |

| B5 | 3-Fluoro | 19.34 ± 1.15 | 24.31 ± 1.25 | 22.86 ± 1.21 |

| B6 | 3,5-Dimethoxy | 15.69 ± 1.13 | 20.35 ± 1.19 | 18.52 ± 1.16 |

| B7 | 4-Nitro | 8.97 ± 1.08 | 12.86 ± 1.11 | 10.29 ± 1.09 |

Data shows that the 4-nitro substituent (B7) confers the highest potency against the tested cancer cell lines.

Table 2: Antibacterial Activity (MIC, µg/mL) of Urea and Heterocyclic Derivatives[13][15]

| Compound Type | Derivative/Substituent | S. aureus | E. coli | P. aeruginosa |

| Urea | 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea | >128 | 64 | 64 |

| Triazolo-thiadiazole | 2,4-Dichlorophenyl substituent | 12.5 | 25 | 25 |

| Oxadiazole | 2,4-Dichlorophenyl substituent | 25 | 50 | 50 |

| Ofloxacin (Standard) | - | 6.25 | 6.25 | 12.5 |

The data indicates that cyclization into complex heterocyclic systems, particularly triazolo-thiadiazoles, yields superior antibacterial potency compared to the urea derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

The integrity of any SAR study rests on robust and reproducible experimental methodologies. Below are standardized protocols for the synthesis of key scaffolds and the evaluation of their biological activity.

Protocol 1: General Synthesis of 6-Chloro-N-(substituted-benzylidene)benzothiazol-2-amine (Schiff Base)[11]

-

Dissolution: Dissolve 2-amino-6-chlorobenzothiazole (10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (10 mmol) and 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the solid with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base.

-

Characterization: Confirm the structure using spectroscopic methods (¹H-NMR, IR, Mass Spectrometry).

Protocol 2: MTT Assay for In Vitro Anticancer Activity[14]

-

Cell Seeding: Plate cancer cells (e.g., A549, A431) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow Diagram

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole | SAS Publisher [saspublishers.com]

- 13. Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity | MDPI [mdpi.com]

- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of (6-Chloro-1,3-benzothiazol-2-yl)methanamine as a Privileged Scaffold in Oncology

Executive Summary

In the pursuit of next-generation targeted cancer therapeutics, the rational design of small molecules relies heavily on privileged pharmacophores. (6-Chloro-1,3-benzothiazol-2-yl)methanamine (CAS: 50739-36-1) has emerged as a structurally optimal building block for synthesizing multikinase inhibitors[1]. This technical guide dissects the chemical rationale, mechanistic pathways, and self-validating preclinical workflows required to harness this precursor for oncology drug development.

Structural Rationale: The Pharmacophore Dynamics

The fusion of a benzene ring with a thiazole ring creates a planar, electron-rich system capable of intercalating deeply into the hydrophobic pockets of target proteins[2]. However, the specific substitutions on (6-Chloro-1,3-benzothiazol-2-yl)methanamine elevate it from a generic heterocycle to a precision tool:

-

The 6-Chloro Substitution: The inclusion of a chlorine atom at the 6-position is highly deliberate. It significantly enhances the lipophilicity of the scaffold, improving cellular permeability. More critically, the halogen acts as a strong hydrogen bond acceptor, participating in halogen bonding within the highly conserved ATP-binding hinge region of receptor tyrosine kinases (RTKs)[3].

-

The 2-Methanamine Linker: The primary amine appended via a methylene bridge provides an ideal, sterically unhindered synthetic handle. It allows for the rapid generation of urea, thiourea, and amide libraries without disrupting the electronic distribution of the core benzothiazole ring[4].

Mechanistic Paradigm: Multitargeted Kinase Inhibition

Oncology drug design has shifted from single-target agents to polypharmacology to combat adaptive resistance mechanisms. Urea and amide derivatives synthesized from this core have demonstrated profound efficacy as multikinase inhibitors, specifically targeting VEGFR-2, EGFR, and c-Met [4].

By competitively binding to the ATP pocket of these RTKs, the derivatives halt the autophosphorylation cascade. This dual blockade shuts down both the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, leading to tumor growth arrest and the induction of apoptosis[4].

Fig 1: Mechanistic pathway of multikinase inhibition by benzothiazole derivatives.

Synthetic Pipeline: Library Generation

To exploit its therapeutic potential, the methanamine precursor is typically converted into asymmetric urea derivatives. The following protocol is designed as a self-validating system to prevent false positives in downstream biological assays.

Protocol: Synthesis of Benzothiazole-Urea Derivatives

-

Preparation: Dissolve 1.0 eq of (6-Chloro-1,3-benzothiazol-2-yl)methanamine in anhydrous dichloromethane (DCM) under an inert N2 atmosphere.

-

Causality: N2 prevents the oxidative degradation of the primary amine, ensuring high coupling yields.

-

-

Base Addition: Add 1.5 eq of triethylamine (TEA).

-

Causality: TEA acts as a non-nucleophilic proton scavenger to neutralize any trace HCl, maintaining the nucleophilicity of the methanamine without participating in the reaction.

-

-

Coupling: Slowly add 1.1 eq of the desired substituted phenyl isocyanate dropwise at 0°C.

-

Causality: The 0°C environment controls the highly exothermic nature of urea formation, preventing the thermodynamic formation of symmetric bi-product ureas.

-

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Upon completion, quench with water, extract the organic layer, and purify via recrystallization from ethanol to ensure >98% purity[4].

Preclinical Evaluation Protocols

Robust preclinical evaluation requires orthogonal assays. The following workflows are engineered to eliminate artifacts commonly associated with fluorescent or metabolically active heterocycles.

Protocol A: TR-FRET Kinase Profiling (In Vitro)

-

Incubate the recombinant kinase (e.g., VEGFR-2) with the synthesized derivative, ATP, and a europium-labeled anti-phosphotyrosine antibody.

-

Causality for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly selected over standard ELISA. Benzothiazole conjugated systems often exhibit intrinsic fluorescence. TR-FRET’s time-delayed ratiometric readout completely eliminates compound autofluorescence interference, ensuring trustworthy IC50 data[4].

-

Internal Control: Include Sorafenib as a positive control and DMSO as a vehicle control.

Protocol B: SRB Proliferation Assay (Cellular)

-

Treat A549 (lung) and MCF-7 (breast) cancer cells with the derivatives (0.1 - 100 µM) for 72h.

-

Fix cells with cold 10% trichloroacetic acid (TCA) at 4°C for 1h.

-

Causality: TCA covalently crosslinks proteins to the plate bottom, preventing cell loss during subsequent wash steps.

-

-

Stain with Sulforhodamine B (SRB).

-

Causality: SRB is utilized instead of the ubiquitous MTT assay because SRB measures total protein mass directly. Benzothiazoles can occasionally uncouple mitochondrial respiration, which artificially skews the metabolic readout of MTT, leading to false cytotoxicity data[4].

-

Protocol C: Chorioallantoic Membrane (CAM) Assay (In Vivo)

-

Apply the lead compound to the CAM of 10-day-old fertilized chicken eggs.

-

Causality for Assay Selection: The CAM assay is deployed as a rapid, self-validating intermediate in vivo model to visually and quantitatively assess anti-angiogenic efficacy (VEGFR-2 blockade) without the ethical and temporal overhead of murine xenografts[4].

Fig 2: Self-validating experimental workflow from synthesis to in vivo evaluation.

Quantitative Efficacy Data

The following table synthesizes the in vitro inhibitory potential of representative urea and amide derivatives derived from the (6-Chloro-1,3-benzothiazol-2-yl)methanamine scaffold against key oncological targets[4],[3].

| Derivative Scaffold Type | Target / Cell Line | Assay Type | Mean IC50 (µM) | Reference Standard (Sorafenib IC50 ) |

| Benzothiazole-Urea | VEGFR-2 | TR-FRET Kinase | 0.014 - 2.89 | 0.027 µM |

| Benzothiazole-Urea | MCF-7 (Breast) | SRB Viability | 0.84 - 7.61 | ~3.50 µM |

| Benzothiazole-Amide | A549 (Lung) | SRB Viability | 0.84 - 8.80 | ~5.20 µM |

| Benzothiazole-Urea | HEK-293 (Normal) | SRB Viability | > 100.0 | N/A (Toxicity check) |

Sources

Whitepaper: Synthesis and Methodological Validation of 2-(Aminomethyl)-6-chlorobenzothiazole

I. Pharmacological Rationale & Structural Significance

The benzothiazole core represents a privileged heterocyclic scaffold in modern drug discovery, exhibiting profound efficacy across 1[1]. Specifically, the 6-chloro-2-(aminomethyl) substitution pattern provides a highly optimized vector for target engagement.

The 6-chloro group exerts a mild electron-withdrawing inductive effect (-I) that modulates the pKa of the heterocyclic system, enhances metabolic stability against oxidative degradation, and serves as a lipophilic anchor in hydrophobic binding pockets. Concurrently, the 2-aminomethyl moiety acts as a critical synthetic handle, enabling late-stage diversification into complex amides, ureas, and secondary amines, which have demonstrated potent 2[2].

II. Retrosynthetic Topologies: Route Selection & Causality

The architectural construction of 2-(aminomethyl)-6-chlorobenzothiazole generally follows two divergent retrosynthetic pathways.

Route A (De Novo Cyclization) relies on the condensation of3[3] with an orthogonally protected glycine derivative (e.g., Boc-Gly-OH). While this route directly constructs the thiazole ring, the handling of malodorous and oxidation-prone aminothiophenols presents scalability challenges. Furthermore, the requisite acidic deprotection of the Boc group adds a synthetic step.

Route B (Late-Stage Amination) , the preferred industrial and bench-scale approach, utilizes the commercially available and bench-stable 4[4]. The methodology leverages a Wohl-Ziegler radical bromination followed by a Delépine amination. The causality behind selecting the Delépine reaction over direct ammonolysis is critical: direct treatment of the bromomethyl intermediate with methanolic ammonia inevitably yields a statistically driven, inseparable mixture of primary, secondary, and tertiary amines. By utilizing hexamethylenetetramine (HMTA), the bulky nucleophile forms a stable quaternary ammonium salt that strictly halts the reaction trajectory, preventing over-alkylation.

Caption: Retrosynthetic topologies for 2-(aminomethyl)-6-chlorobenzothiazole.

III. Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemical protocols must be self-validating—incorporating visual or thermodynamic cues that confirm successful transformations without relying solely on post-reaction chromatography.

Protocol 1: Wohl-Ziegler Bromination to 2-(Bromomethyl)-6-chlorobenzothiazole

Objective: Selective mono-bromination of the C2-methyl group.

-

Reagent Assembly: Charge a flame-dried, round-bottom flask with 6-chloro-2-methylbenzothiazole (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv). Suspend in anhydrous trifluorotoluene (PhCF 3 , 0.2 M). Causality Note: PhCF 3 is selected over carbon tetrachloride (CCl 4 ) to mitigate severe hepatotoxic risks while maintaining an identical dielectric constant necessary for radical stabilization.

-

Initiation: Add Azobisisobutyronitrile (AIBN, 0.05 equiv).

-

Thermal Activation: Reflux the mixture at 85°C for 4 hours. Self-Validation Check: The reaction transitions from a dense suspension to a clear solution, followed by the precipitation of succinimide (a buoyant, white solid) at the solvent surface. This phase change visually confirms the propagation of the radical chain mechanism.

-

Isolation: Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate in vacuo. Recrystallize from hot hexanes to yield the pure bromomethyl intermediate.

Protocol 2: Delépine Amination to the Primary Amine Hydrochloride

Objective: Chemoselective conversion of the bromomethyl intermediate to the primary amine.

-

Quaternization (S N 2 Displacement): Dissolve 2-(bromomethyl)-6-chlorobenzothiazole (1.0 equiv) in anhydrous chloroform (CHCl 3 , 0.15 M). Add hexamethylenetetramine (HMTA, 1.1 equiv) in one portion. Stir at 50°C for 12 hours. Self-Validation Check: As the S N 2 displacement proceeds, the highly polar quaternary ammonium salt becomes insoluble in chloroform, precipitating as a dense, crystalline white solid. This precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and visually signals completion.

-

Aminal Cleavage: Filter the quaternary salt and wash with cold CHCl 3 . Transfer the solid to a flask containing 20% ethanolic HCl (v/v). Reflux for 2 hours. Causality Note: The acidic ethanol selectively hydrolyzes the complex aminal network of the HMTA adduct, releasing formaldehyde (which volatilizes or forms acetals) and ammonium chloride, leaving behind the target 2-(aminomethyl)-6-chlorobenzothiazole as its highly stable hydrochloride salt.

-

Purification: Evaporate the solvent, basify with 1M NaOH if the free base is desired, and extract with ethyl acetate.

Caption: Self-validating experimental workflow of the Delépine amination mechanism.

IV. Comparative Process Metrics

To guide process chemistry decisions, the quantitative data for both synthetic topologies are summarized below. Route B demonstrates superior metrics for scale-up operations due to its absolute chemoselectivity and reliance on bench-stable precursors.

| Process Metric | Route A: De Novo Cyclization | Route B: Late-Stage Amination |

| Primary Precursor | 2-Amino-5-chlorobenzenethiol | 6-Chloro-2-methylbenzothiazole |

| Overall Yield | 45% – 55% | 75% – 82% |

| Step Count | 3 (Coupling, Cyclization, Deprotection) | 2 (Bromination, Amination) |

| Chemoselectivity | High (Requires Boc/Cbz protection) | Absolute (via HMTA intermediate) |

| Scalability & Safety | Moderate (Malodorous, prone to oxidation) | High (Bench-stable precursors) |

| Primary Impurity | Uncyclized thioamide | 2-(Dibromomethyl) byproduct (<5%) |

References

-

[4] Synthesis of 6-chloro-2-methylbenzothiazole, PrepChem.com.

-

[1] Benzothiazole-based Compounds in Antibacterial Drug Discovery, ResearchGate.

-

[2] Synthesis and antitubercular activities of acetamide-substituted benzazole derivatives, DergiPark.

-

[3] 2-Bromo-5-chlorobenzenethiol|CAS 54404-02-3|RUO - Benchchem, Benchchem.

Sources

A Comprehensive Technical Guide to Characterizing the Receptor Binding Affinity of (6-Chloro-1,3-benzothiazol-2-yl)methanamine

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antidiabetic properties[1][2][3]. (6-Chloro-1,3-benzothiazol-2-yl)methanamine represents a novel, yet uncharacterized, derivative of this versatile class. This guide presents a comprehensive, prospective research framework for the systematic determination of its receptor binding affinity. While no public data currently exists for this specific molecule, we propose a targeted investigation against high-value central nervous system (CNS) receptors, namely the Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors. This choice is predicated on the fact that these G protein-coupled receptors (GPCRs) are primary targets for a multitude of antipsychotic and neurologic therapeutics[4][5][6]. This document provides a detailed, step-by-step methodology for conducting competitive radioligand binding assays, subsequent data analysis to determine key affinity constants (Kᵢ), and an exploration of the potential downstream functional consequences of receptor engagement, including the well-documented signaling crosstalk between D2R and 5-HT2AR[4][5].

Introduction: The Rationale for a Targeted Screening Approach

(6-Chloro-1,3-benzothiazol-2-yl)methanamine is a novel chemical entity. The initial step in elucidating its pharmacological potential is to perform a broad screen to identify its primary biological targets. However, a more resource-efficient and hypothesis-driven approach involves a targeted screen against receptors known to be modulated by structurally similar compounds or those implicated in therapeutic areas of high interest.

The D2 and 5-HT2A receptors are pivotal in the regulation of mood, cognition, and motor control[4][7]. Their dysfunction is implicated in psychiatric disorders like schizophrenia, making them critical targets for drug development[4][5][8]. Given the prevalence of the benzothiazole core in CNS-active agents, these two receptors represent a logical and high-priority starting point for characterizing our lead compound. This guide will therefore focus on the protocols to determine the binding affinity of (6-Chloro-1,3-benzothiazol-2-yl)methanamine for these two receptors.

Experimental Design: Unveiling Binding Affinity Through Competition

To quantify the binding affinity of our unlabeled test compound, (6-Chloro-1,3-benzothiazol-2-yl)methanamine, we will employ a competitive radioligand binding assay. This technique measures the ability of the test compound to displace a well-characterized, radioactively labeled ligand from its receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, which can then be used to calculate the inhibitory constant (Kᵢ), a true measure of binding affinity.

Core Experimental Workflow

The overall workflow for determining the binding affinity is a multi-step process that requires careful preparation and execution. The process begins with the preparation of receptor-containing membranes and culminates in the analysis of radioactive counts to derive the affinity constant.

Caption: Workflow for Competitive Radioligand Binding Assay.

Detailed Protocols: Step-by-Step Methodologies

The following protocols are adapted from established methodologies for D2R and 5-HT2AR binding assays[9][10][11].

Materials and Reagents

-

Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with human D2R or 5-HT2AR[10].

-

D2R Radioligand: [³H]-Spiperone or [³H]-Methylspiperone[9][12].

-

Test Compound: (6-Chloro-1,3-benzothiazol-2-yl)methanamine.

-

Non-Specific Binding Control: Haloperidol (for D2R), Mianserin or Ketanserin (for 5-HT2AR)[9][11].

-

Assay Buffer (D2R): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4[9].

-

Assay Buffer (5-HT2AR): 50 mM Tris pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid[11].

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[9].

-

Equipment: 96-well plates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[9][13], vacuum filtration apparatus (cell harvester), liquid scintillation counter, and scintillation cocktail.

Protocol for Dopamine D2 Receptor (D2R) Binding Assay

-

Membrane Preparation: Homogenize cells expressing D2R in ice-cold assay buffer. Centrifuge at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet to a protein concentration of 200-400 µg/mL[9].

-

Assay Setup (in a 96-well plate, final volume 250 µL):

-

Total Binding Wells: Add 50 µL assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 150 µL of the membrane preparation[9].

-

Non-Specific Binding (NSB) Wells: Add 50 µL of Haloperidol (10 µM final concentration), 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.

-

Competitive Binding Wells: Add 50 µL of varying concentrations of (6-Chloro-1,3-benzothiazol-2-yl)methanamine, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation. Use a range of 8-10 concentrations spanning several orders of magnitude.

-

-

Incubation: Incubate the plate at room temperature or 27°C for 60-90 minutes to allow the binding to reach equilibrium[11].

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand[9].

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter[9].

Protocol for Serotonin 5-HT2A Receptor (5-HT2AR) Binding Assay

-

Membrane Preparation: Follow the same procedure as for D2R, using CHO-K1 cells expressing 5-HT2AR. A protein concentration of ~70 µ g/well is often favorable[13].

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, [³H]-Ketanserin (final concentration ~1.0-2.0 nM)[11][13], and the diluted membrane preparation.

-

NSB Wells: Add Mianserin (20 µM final concentration) or unlabeled Ketanserin, [³H]-Ketanserin, and the membrane preparation[11].

-

Competitive Binding Wells: Add varying concentrations of (6-Chloro-1,3-benzothiazol-2-yl)methanamine, [³H]-Ketanserin, and the membrane preparation.

-

-

Incubation: Incubate for 60 minutes at 27°C[11].

-

Filtration: Terminate the reaction by rapid vacuum filtration over GF/C filters pre-soaked in 0.5% PEI. Wash filters multiple times with ice-cold wash buffer[11][13].

-

Radioactivity Measurement: Quantify the bound radioactivity via liquid scintillation counting.

Data Analysis and Interpretation

Calculating Binding Affinity (Kᵢ)

-

Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of the experimental wells.

-

Specific Binding = Total Binding CPM - Non-Specific Binding CPM

-

-

IC₅₀ Determination: Plot the specific binding as a percentage of the maximum specific binding against the log concentration of (6-Chloro-1,3-benzothiazol-2-yl)methanamine. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation [12]. This corrects for the concentration and affinity of the radioligand used in the assay.

-

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

-

Where:

-

[L] is the concentration of the radioligand.

-

Kᴅ is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment)[12].

-

-

Presentation of Hypothetical Data

The results of these binding assays should be summarized in a clear, tabular format.

| Receptor | Radioligand | Kᴅ of Radioligand (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |

| Dopamine D2 | [³H]-Spiperone | 0.2 | Experimental Value | Calculated Value |

| Serotonin 5-HT2A | [³H]-Ketanserin | 2.0[13] | Experimental Value | Calculated Value |

A lower Kᵢ value indicates a higher binding affinity of the compound for the receptor.

Functional Implications and Signaling Pathways

Determining binding affinity is the first step. The critical next question is whether this binding results in a functional change in the receptor's activity (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Receptor-Specific Signaling Cascades

D2R and 5-HT2AR couple to different G proteins and initiate distinct intracellular signaling cascades.

-

Dopamine D2 Receptor (D2R): D2R is canonically coupled to the Gαi/o family of G proteins. Agonist binding to D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4][14].

-

Serotonin 5-HT2A Receptor (5-HT2AR): 5-HT2AR is coupled to the Gαq/11 family. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC)[4][15].

Caption: Canonical G protein signaling pathways for D2 and 5-HT2A receptors.

Crosstalk and Heteromerization

There is significant evidence that D2R and 5-HT2AR can form heterodimers, leading to functional crosstalk[4][5][6]. For instance, activation of D2R has been shown to decrease the signaling output (inositol phosphate production) of 5-HT2AR[4][5]. Therefore, if (6-Chloro-1,3-benzothiazol-2-yl)methanamine binds to one or both of these receptors, its ultimate functional effect could be complex and influenced by the presence and activation state of the other receptor. Follow-up functional assays, such as cAMP measurement for D2R or intracellular calcium mobilization assays for 5-HT2AR, would be essential to deconvolve these effects[15][16].

Conclusion

This technical guide outlines a rigorous and scientifically grounded approach to perform the initial characterization of a novel compound, (6-Chloro-1,3-benzothiazol-2-yl)methanamine. By employing competitive radioligand binding assays against the high-value CNS targets D2R and 5-HT2AR, researchers can obtain robust data on binding affinity. This information is the foundational first step in a comprehensive drug discovery cascade, paving the way for subsequent functional assays to determine the compound's efficacy and mechanism of action. The provided protocols and theoretical framework serve as a self-validating system to ensure the generation of reliable and reproducible data, which is paramount for advancing our understanding of this promising new chemical entity.

References

- Source: vertexaisearch.cloud.google.

- Title: An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine)

- Title: Functional assays for D2AAK4 at D2 and 5-HT2A receptors....

- Title: 5-HT2A Biochemical Binding Assay Service Source: Reaction Biology URL

- Title: Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points Source: Revvity URL

- Title: Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors Source: Elsevier URL

- Title: human Serotonin 5-HT2A Receptor Source: Revvity URL

- Title: Dopamine d2 receptor HTRF binding kinetics Source: BMG LABTECH URL

- Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists Source: Probe Reports from the NIH Molecular Libraries Program URL

- Title: Development of a 5-hydroxytryptamine(2A)

- Title: Serotonin 2A (5-HT2A)

- Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL

- Source: researchgate.

- Title: Serotonin 5-HT2A - Dopamine D2 Receptor Heterodimers: Characterization and Functional Evaluation Source: OPEN FAU URL

- Title: An In-Depth Technical Guide to 6-Chloro-1,3-benzothiazole-2-thiol: Identifiers, Synthesis, and Biological Significance Source: Benchchem URL

- Title: An In-depth Technical Guide to 6-Chloro-1,3-benzothiazole-2-thiol: Structure, Properties, and Synthesis Source: Benchchem URL

- Title: Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line Source: GenScript URL

- Title: ISSN 0975-413X CODEN (USA)

- Title: Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl)

- Title: Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against Source: Iraqi National Journal of Chemistry URL

- Title: Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review Source: Journal of Chemical Reviews URL

- Title: A Review on Recent Development and biological applications of benzothiazole derivatives Source: Journal of Chemical and Biochemical Research URL

- Title: ChemInform Abstract: Synthesis, Characterization and Biological Evaluation of Some Heterocyclic Compounds Containing Ethoxyphthalimide Moiety via Key Intermediate 6-Chloro 1,3-Benzothiazole 2-Amine.

Sources

- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 2. jchemrev.com [jchemrev.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin 5-HT2A - Dopamine D2 Receptor Heterodimers: Characterization and Functional Evaluation [open.fau.de]

- 7. revvity.com [revvity.com]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. genscript.com [genscript.com]

- 16. researchgate.net [researchgate.net]

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the 6-Chlorobenzothiazole Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

This guide focuses specifically on the 6-chlorobenzothiazole moiety. The introduction of a chlorine atom at the 6-position of the benzothiazole ring is not a trivial modification. This electron-withdrawing substituent significantly alters the scaffold's electronic distribution, lipophilicity, and metabolic stability. These modulations can profoundly enhance binding affinity to biological targets and improve pharmacokinetic profiles, making the 6-chlorobenzothiazole scaffold a particularly fruitful starting point for drug development. We will explore the synthesis, multifaceted biological roles, and structure-activity relationships of this potent chemical entity, providing field-proven insights for researchers and drug development professionals.

Core Chemistry: Synthesis and Derivatization

The strategic value of the 6-chlorobenzothiazole scaffold lies in its synthetic accessibility and the ease with which it can be derivatized, particularly at the 2-position. This allows for the generation of large chemical libraries for screening and optimization.

A primary synthetic precursor is 2-amino-6-chlorobenzothiazole, which can be synthesized via the condensation of 4-chloroaniline with potassium thiocyanate in the presence of bromine.[5][6] From this key intermediate, a vast array of derivatives can be generated.

Experimental Protocol: Synthesis of N-Substituted-6-chlorobenzothiazole Derivatives

This protocol describes a general method for the synthesis of N-benzyl substituted 2-amino-6-chlorobenzothiazoles, a class of compounds that has demonstrated significant anticancer activity.[7] The rationale behind this N-alkylation is to explore the steric and electronic requirements of the binding pocket of target proteins.

Materials:

-

2-amino-6-chlorobenzothiazole

-

Substituted benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Saturated Sodium Chloride (NaCl) solution

-

Ethyl acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard reflux and extraction glassware

-

Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reactant Preparation: In a three-necked flask, suspend 2-amino-6-chlorobenzothiazole (3.4 mmol) and K₂CO₃ (2 mmol) in acetonitrile (6 mL). Sonicate the mixture to ensure fine dispersion. The use of K₂CO₃, a mild base, is crucial for deprotonating the amino group, thereby increasing its nucleophilicity without causing unwanted side reactions.

-

Addition of Electrophile: Separately, dissolve the desired benzyl bromide (1 mmol) in acetonitrile (15 mL). Add this solution dropwise to the flask using a constant pressure dropping funnel at a controlled rate (e.g., 1 drop every 5 seconds). This slow addition minimizes dimerization and other side reactions.

-

Reaction: Reflux the reaction mixture for 6–7 hours. Monitor the reaction's progress periodically using TLC (e.g., with a 9:1 petroleum ether/ethyl acetate mobile phase). Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed to completion.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

-

Extraction: Add saturated NaCl solution (8 mL) and an equivalent volume of ethyl acetate to the residue. Transfer to a separatory funnel and perform liquid-liquid extraction. Repeat the extraction twice more with fresh ethyl acetate to maximize the recovery of the product. The saline wash helps to remove inorganic impurities and break up any emulsions.

-

Drying and Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., 9:1 petroleum ether/ethyl acetate).[7]

This robust protocol allows for the systematic synthesis of a library of analogs for structure-activity relationship (SAR) studies.

A Spectrum of Biological Activity

The 6-chlorobenzothiazole scaffold is a versatile pharmacophore, with derivatives demonstrating potent activity across several major therapeutic areas.

Anticancer Activity

Derivatives of 6-chlorobenzothiazole have emerged as a highly promising class of anticancer agents.[4][8] Their efficacy stems from the ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and migration.

Mechanism of Action: A prominent mechanism involves the dual inhibition of the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.[7] These are critical pro-survival pathways that are frequently hyperactivated in many cancers. For example, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) has been shown to significantly inhibit both AKT and ERK signaling in A431 and A549 cancer cells.[7] This dual inhibition is a highly sought-after therapeutic strategy, as it can circumvent the resistance mechanisms that often arise when only a single pathway is targeted. Other proposed mechanisms include the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis.[8]

Quantitative Data: In Vitro Anticancer Activity

The potency of these compounds is demonstrated by their low micromolar to nanomolar half-maximal inhibitory concentrations (IC₅₀) against various human cancer cell lines.

| Compound ID | Derivative Type | Target Cell Line | IC₅₀ | Reference |

| B7 | 6-chloro-N-(4-nitrobenzyl) | A431 (Epidermoid Carcinoma) | < 4 µM | [7] |

| B7 | 6-chloro-N-(4-nitrobenzyl) | A549 (Non-small cell lung) | < 4 µM | [7] |

| Compound 51 | Dichlorophenyl-chlorobenzothiazole | HOP-92 (Non-small cell lung) | 71.8 nM | [4][9] |

| Derivative 38 | 6-chloro-2-hydrazone(3-fluorophenyl) | Capan-1 (Pancreatic) | 0.6 µM | [8] |

| Derivative 38 | 6-chloro-2-hydrazone(3-fluorophenyl) | NCI-H460 (Non-small cell lung) | 0.9 µM | [8] |

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents. The 6-chlorobenzothiazole scaffold has proven to be a robust framework for the development of such compounds, with derivatives showing broad-spectrum activity.[10][11][12][13]

Mechanism of Action: One of the primary mechanisms of antimicrobial action for benzothiazole derivatives is the inhibition of Dihydrofolate Reductase (DHFR) .[10] DHFR is a critical enzyme in the bacterial folic acid synthesis pathway, which produces tetrahydrofolate, an essential precursor for DNA synthesis. By blocking this enzyme, 6-chlorobenzothiazole derivatives effectively halt bacterial replication.[10] This mechanism is analogous to that of the established antibiotic trimethoprim, suggesting a validated pathway for therapeutic intervention.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth. Lower MIC values indicate higher potency.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Triazolo-thiadiazole derivative (6c) | S. aureus (Gram +) | 12.5 | [14] |

| Triazolo-thiadiazole derivative (6d) | E. coli (Gram -) | 25 | [14] |

| Oxadiazole derivative (7e) | C. albicans (Fungus) | 12.5 | [14] |

| Thiazolidinone derivative (18) | P. aeruginosa (Gram -) | 100 | [13] |

| Diarylurea derivative (2eC) | S. aureus (Gram +) | 8 | [12] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a potential antimicrobial agent. This method is chosen for its efficiency and ability to test multiple compounds and concentrations simultaneously.

Materials:

-

Synthesized 6-chlorobenzothiazole derivatives

-

Standardized bacterial/fungal strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer/plate reader

-

Incubator

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in the appropriate broth directly in the 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow the microbial strain to the logarithmic phase in broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate each well of the microtiter plate containing the diluted compounds with the microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Data Collection: Incubate the plate at 37°C for 18-24 hours. After incubation, visually inspect the plates for turbidity. The MIC is the lowest compound concentration that completely inhibits visible growth.[10] This can be confirmed by measuring the optical density at 600 nm.

Neuroprotective and Other Activities

The broader benzothiazole scaffold is well-established for its neuroprotective effects, and chlorinated derivatives are key contributors to this profile.[15] A significant target in this domain is Monoamine Oxidase B (MAO-B) , an enzyme whose hyperactivity is implicated in neurodegenerative conditions like Parkinson's disease.[16][17] Inhibition of MAO-B can prevent the breakdown of dopamine and reduce oxidative stress in the brain. Carboxamide derivatives of 6-hydroxybenzothiazole have been specifically designed as potent and selective MAO-B inhibitors.[16][17] While direct studies on 6-chloro analogs for MAO-B are less common, the established importance of halogenation on the benzothiazole ring suggests this is a promising area for future exploration.

Additionally, various benzothiazole derivatives have reported anti-inflammatory, analgesic, and anticonvulsant activities, highlighting the extraordinary therapeutic versatility of this scaffold.[3][7]

Structure-Activity Relationship (SAR) Insights

Analysis of the numerous synthesized 6-chlorobenzothiazole derivatives reveals key SAR trends that are vital for rational drug design.

-

The C6-Chloro Group: The presence of the chlorine atom at the 6-position is consistently linked to enhanced biological activity, particularly in anticancer applications.[8] It is believed to improve target engagement through favorable hydrophobic and halogen-bonding interactions, while also increasing metabolic stability.

-

The C2-Position: This is the most synthetically tractable position and is crucial for modulating potency and selectivity.

-

For anticancer activity, bulky, substituted N-aryl or N-benzyl groups are often favorable.[7]

-

For antimicrobial activity, linking additional heterocyclic rings like oxadiazoles or thiazolidinones can significantly boost potency.[11][13][14]

-

For neuroprotection , carboxamide functionalities are key for targeting enzymes like MAO-B.[16]

-

-

Other Substitutions: Additional substituents on the benzothiazole ring or on the C2-moiety can fine-tune activity. For example, electron-withdrawing groups (e.g., -NO₂, -F) on a C2-phenyl ring often enhance anticancer or antimicrobial effects.[7][8]

Conclusion and Future Directions

The 6-chlorobenzothiazole scaffold is unequivocally a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the beneficial electronic and steric properties imparted by the chlorine substituent, has made it a foundational element in the development of potent anticancer, antimicrobial, and neuroprotective agents. The research highlighted in this guide demonstrates that derivatives of this scaffold can modulate a wide range of biological targets, from bacterial enzymes like DHFR to critical human signaling proteins like AKT and ERK.

The path forward is rich with opportunity. Future research should focus on:

-

Elucidating Mechanisms: While primary mechanisms have been identified, a deeper understanding of the specific molecular interactions through X-ray crystallography and advanced computational modeling will enable more precise drug design.

-

Expanding Therapeutic Applications: Systematically screening 6-chlorobenzothiazole libraries against other target classes, such as viral enzymes or protein-protein interactions, could uncover novel therapeutic uses.

-

Pharmacokinetic Optimization: A concerted effort to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is necessary to translate potent in vitro activity into in vivo efficacy and clinical success.

The 6-chlorobenzothiazole scaffold remains a powerful and versatile tool in the medicinal chemist's arsenal, promising to be the source of new and effective therapies for years to come.

References

-

Ramesh, S., Saha, S., & Sudhakar, B. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240. [Link]

-

Al-Badraani, K. A. (2008). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Tikrit Journal of Pure Science, 13(1), 162-165. [Link]

-

Di Martino, R. M. C., et al. (2021). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Pharmaceuticals, 14(7), 643. [Link]

-

Siddiqui, N., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 857-862. [Link]

-

Li, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369527. [Link]

-

Al-Ostath, R., et al. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Suschem, 6(1), 41-62. [Link]

-

Tomi, I., et al. (2022). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 27(19), 6245. [Link]

-

Wang, J., et al. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 21(10), 1367. [Link]

-

Soni, B., Ranawat, M. S., & Sharma, R. (2011). Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 727-734. [Link]

-

Kaur, H., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 216-241. [Link]

-

Irfan, A., et al. (2018). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 265-293. [Link]

-

Jain, A. K., et al. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(1), 46-56. [Link]

-

Irfan, A., et al. (2018). Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]

-

Kaur, H., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 216-41. [Link]

-

Pérez, D. I., et al. (2018). Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. ACS Chemical Neuroscience, 9(5), 1143-1151. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

-

Wang, Y., et al. (2023). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. Molecules, 28(19), 6939. [Link]

-

Wang, Y., et al. (2023). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. Molecules, 28(19), 6939. [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole | SAS Publisher [saspublishers.com]

- 12. mdpi.com [mdpi.com]

- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

step-by-step synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine

An Application Note for the Synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step synthetic protocol for the preparation of (6-Chloro-1,3-benzothiazol-2-yl)methanamine, a valuable heterocyclic building block. The synthesis commences with the established Hugershoff reaction to form the benzothiazole core, followed by a Sandmeyer reaction to install a nitrile handle at the 2-position, and culminates in a robust nitrile reduction. This guide is designed to offer both a step-by-step methodology and a deeper understanding of the chemical principles and critical parameters at each stage, ensuring scientific integrity and reproducibility.

Introduction